molecular formula C12H8O3S2 B8616332 Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-

Benzo[1,5-b']dithiophene-4,8-dione, 2-(1-hydroxyethyl)-

Cat. No. B8616332
M. Wt: 264.3 g/mol
InChI Key: HLSTYWBADAGQLR-UHFFFAOYSA-N
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Patent
US06174913B1

Procedure details

To a suspension of 9 (3.0 g, 11.2 mmol) in MeOH (200 mL) was added NaBH4 (1.5 g, 39.7 mmol) and stirring continued for 2 h. After acidification with dilute HCl, the solution was extracted with CHCl3. The organic fraction was washed with water, dried, and condensed. The residue was purified by column chromatography (silica gel, CHCl3) to give 10 as a yellow solid (mp 166-168° C.) in a 93% yield. IR (KBr) 1650, 1680 (C═O), 3200-3600 (OH) cm−1; 1H NMR (DMSO-d6) δ 1.48 (d, J=6.3 Hz, 3H, CH3), 5.02-5.07 (m, 1H, CH), 6.10 (d, J=4.8 Hz, 1H, OH), 7.45 (s, 1, H-3), 7.62 (d, J=5.1 Hz, 1H, H-7), 8.15 (d, J=5.1 Hz, 1H, H-6); 13C NMR (DMSO-d6): δ 25.3 (C-2-CH3), 64.6 (C-2-CH), 120.7 (C-3), 126.1 (C-7), 135.5 (C-6), 163.0 (C-2), 174.0, 174.4 (C-4, C-8); MS m/z 264 (M+); Anal. (C12H8O3S2) C, H.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:8][C:7]2[C:9](=[O:17])[C:10]3[CH:14]=[CH:13][S:12][C:11]=3[C:15](=[O:16])[C:6]=2[CH:5]=1)(=[O:3])[CH3:2].[BH4-].[Na+]>CO>[OH:3][CH:1]([C:4]1[S:8][C:7]2[C:9](=[O:17])[C:10]3[CH:14]=[CH:13][S:12][C:11]=3[C:15](=[O:16])[C:6]=2[CH:5]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After acidification with dilute HCl, the solution was extracted with CHCl3
WASH
Type
WASH
Details
The organic fraction was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, CHCl3)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C1=CC2=C(S1)C(C1=C(SC=C1)C2=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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